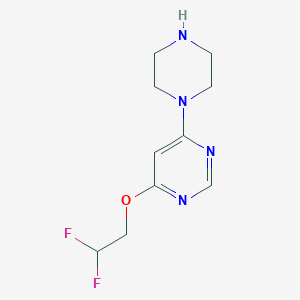

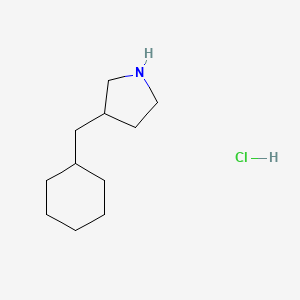

![molecular formula C8H16FN B1492477 Ethyl[(1-fluorocyclopentyl)methyl]amine CAS No. 2098013-81-9](/img/structure/B1492477.png)

Ethyl[(1-fluorocyclopentyl)methyl]amine

Overview

Description

Ethyl[(1-fluorocyclopentyl)methyl]amine is a chemical compound . It is an amine, which means it contains a nitrogen atom. In this case, the nitrogen atom is connected to an ethyl group, a methyl group, and a 1-fluorocyclopentyl group .

Synthesis Analysis

The synthesis of amines like Ethyl[(1-fluorocyclopentyl)methyl]amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves reactions of alkyl halides with ammonia and other amines . The Leuckart reaction is also a well-known method for the synthesis of amines .Molecular Structure Analysis

The molecular structure of amines can be analyzed using various spectroscopic techniques . For example, the N-H stretching absorption in the infrared spectrum can provide information about the presence of amines . The 1H NMR spectrum can also be used to determine the structure of an unknown amine .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. For example, they can react with alkyl halides in SN2 reactions . They can also undergo nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . Another possible reaction is the alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide so formed .Physical And Chemical Properties Analysis

Amines have distinct physical and chemical properties. For example, they have characteristic infrared absorptions in the 3300–3360 cm−1 region . The hydrogens attached to an amine show up at 0.5-5.0 ppm in the 1H NMR spectrum .Scientific Research Applications

Synthesis of Bioactive Molecules

The research into Primary Amine-Thiourea Derivatives underscores the importance of Ethyl[(1-fluorocyclopentyl)methyl]amine in the synthesis of bioactive molecules. For instance, the highly enantioselective catalyst for the conjugate addition of ketones to nitroalkenes, involving primary amine-thiourea derivatives, exemplifies this application. This method facilitates the creation of compounds with broad substrate scope and excellent diastereoselectivity, indicative of its potential in developing pharmacologically relevant molecules (Hongbing Huang & E. Jacobsen, 2006).

Understanding Molecular Interactions

Studies on Amine-Reactive Luminescent Chelates offer insights into the molecular interactions and functionalities of similar compounds. The development of isothiocyanate forms of lanthanide chelates for DNA attachment and energy transfer measurements provides a framework for understanding how Ethyl[(1-fluorocyclopentyl)methyl]amine-like molecules could be utilized in bioconjugation and molecular diagnostics (M. Li & P. Selvin, 1997).

Advanced Material Development

Research into Diamine-Grafted Metal-Organic Frameworks (MOFs) highlights the role of similar compounds in enhancing carbon dioxide capture capabilities. The functionalization of MOFs with ethylenediamine and related compounds demonstrates the potential for fine-tuning adsorbents for environmental applications, showing how modifications in amine functionalities can drastically improve performance (Hyuna Jo et al., 2017).

Diagnostic and Therapeutic Applications

The use of Fluorescence Probes for Biomedical Imaging reflects the potential of Ethyl[(1-fluorocyclopentyl)methyl]amine in diagnostic applications. The development of a two-photon fluorescence probe for lead ions in live cells, derived from a 4-methyl-2,5-dicyano-4'-amino stilbene, underscores the compound's relevance in creating sensitive and selective sensors for biomedical imaging (Chibao Huang & C. Ding, 2011).

Neuroscientific Research

The isolation of Indole(ethyl)amine N-Methyltransferase from the brain, separate from the pituitary and pineal glands, illustrates the compound's relevance in neuroscientific research. This enzyme's role in N-methylating various indole(ethyl)amine substrates points to the potential applications of Ethyl[(1-fluorocyclopentyl)methyl]amine in studying neurotransmitter systems and neurodegenerative diseases (M. Morgan & A. Mandell, 1969).

Mechanism of Action

Target of Action

Amines can interact with a variety of biological targets. For example, many drugs that contain an amine group work by interacting with protein receptors in the body, such as G-protein coupled receptors or ion channels .

Mode of Action

The mode of action of amines can vary greatly depending on their structure and the target they interact with. Some amines can act as agonists or antagonists at their target receptors, meaning they can either activate the receptor or block it from being activated .

Biochemical Pathways

Amines can be involved in a variety of biochemical pathways. For example, the amine group in the amino acid tryptophan is involved in the synthesis of the neurotransmitter serotonin .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of amines can vary greatly depending on their structure. Some amines are readily absorbed and distributed throughout the body, while others are rapidly metabolized and excreted .

Result of Action

The result of an amine’s action can vary depending on its mode of action and the biochemical pathways it is involved in. For example, amines that act as neurotransmitters can have effects on mood, cognition, and behavior .

Action Environment

The action of amines can be influenced by various environmental factors, such as pH and temperature, as well as the presence of other molecules that can interact with the amine .

Safety and Hazards

properties

IUPAC Name |

N-[(1-fluorocyclopentyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FN/c1-2-10-7-8(9)5-3-4-6-8/h10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGCIYUPTXJJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1(CCCC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl[(1-fluorocyclopentyl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

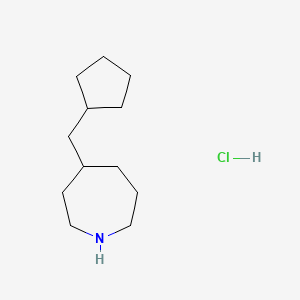

![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dihydrochloride](/img/structure/B1492397.png)

![5,6-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1492400.png)

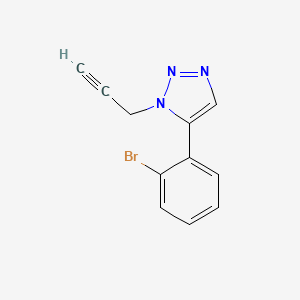

![1-[(1,3-Oxazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1492405.png)

![2-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1492409.png)

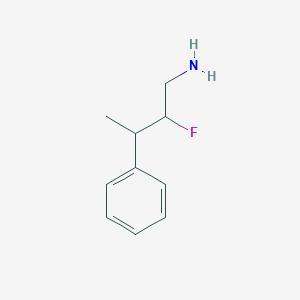

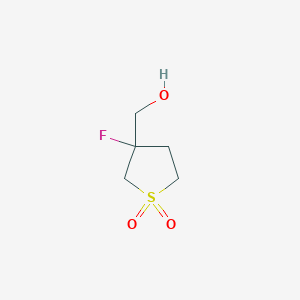

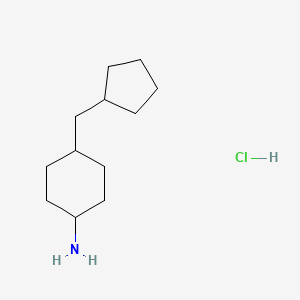

![N-[(1R,2R)-2-fluorocyclopentyl]oxolan-3-amine](/img/structure/B1492410.png)

![3-[(Pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1492417.png)